molecular formula C12H14O B13625202 1'-Phenyl-[1,1'-bi(cyclopropan)]-1-ol

1'-Phenyl-[1,1'-bi(cyclopropan)]-1-ol

Cat. No.: B13625202
M. Wt: 174.24 g/mol
InChI Key: RNRVONNEPLUVNG-UHFFFAOYSA-N
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Description

1'-Phenyl-[1,1'-bi(cyclopropan)]-1-ol (CAS: 1340196-99-7) is a bicyclic cyclopropanol derivative featuring two fused cyclopropane rings with a hydroxyl (-OH) group at position 1 and a phenyl substituent at position 1' (Figure 1). Its synthesis often involves transition-metal-catalyzed rearrangements of silylated precursors, such as Zn(II)- or Rh(I)-mediated processes .

Key spectroscopic data for related compounds (e.g., 3',3'-dimethyl-[1,1'-bi(cyclopropan)]-1'-en-1-ol) include IR absorption bands at 3345 cm⁻¹ (O-H stretch) and 717 cm⁻¹ (cyclopropane ring vibration), along with HRMS confirmation ([M - H]⁺ at m/z 191.1430) .

Properties

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

1-(1-phenylcyclopropyl)cyclopropan-1-ol

InChI

InChI=1S/C12H14O/c13-12(8-9-12)11(6-7-11)10-4-2-1-3-5-10/h1-5,13H,6-9H2

InChI Key

RNRVONNEPLUVNG-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=CC=C2)C3(CC3)O

Origin of Product

United States

Preparation Methods

The synthesis of 1’-Phenyl-[1,1’-bi(cyclopropan)]-1-ol typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropane rings.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and cost-effectiveness.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Bicyclic Cyclopropanols

The structural framework of 1'-phenyl-[1,1'-bi(cyclopropan)]-1-ol can be modified by altering substituents or ring systems, leading to distinct physicochemical and reactivity profiles:

Compound Name Substituents Molecular Weight Key Features/Reactivity Reference
1'-Phenyl-[1,1'-bi(cyclopropan)]-1-ol -OH (C1), -Ph (C1') 176.23 g/mol Phenyl enhances steric bulk and π-π interactions.
2',2',3',3'-Tetramethyl-[1,1'-bi(cyclopropan)]-1-ol -OH (C1), -4×CH₃ (C2', C3') 182.27 g/mol Methyl groups increase hydrophobicity and stability.
[1,1'-Bi(cyclopropane)]-1-carboxylic acid -COOH (C1) 126.15 g/mol Carboxylic acid group enables hydrogen bonding and salt formation.
1-[1,1′-Biphenyl]-4-ylcyclopropanol -OH (C1), -biphenyl (C1') 210.27 g/mol Extended aromatic system alters electronic properties.

Key Observations :

  • Steric Effects : The phenyl substituent in 1'-phenyl-[1,1'-bi(cyclopropan)]-1-ol introduces significant steric hindrance compared to methyl or hydrogen substituents, influencing reaction pathways (e.g., slower nucleophilic additions) .
Ring System Modifications

Compounds with alternative bicyclic frameworks exhibit divergent strain energies and reactivities:

  • [1,1'-Bicyclobutyl]-1-ol Derivatives (e.g., 1',2,2-trimethyl-[1,1'-bi(cyclobutane)]-1-ol, CAS: 820222-43-3): Cyclobutane rings (larger than cyclopropane) reduce ring strain, enhancing thermal stability. For example, 1',2,2-trimethyl derivatives are stable at room temperature, unlike highly strained cyclopropanols .
  • Spirocyclic Analogues (e.g., 1'-oxospiro[cyclopentane-1,3'-isochroman]-4'-carboxylic acid):
    Spiro junctions introduce conformational rigidity, which can be advantageous in asymmetric synthesis or crystal engineering .
Catalytic Reactivity

1'-Phenyl-[1,1'-bi(cyclopropan)]-1-ol and its analogues participate in transition-metal-catalyzed rearrangements:

  • Rh(I)-Catalyzed Rearrangements : Silylated derivatives undergo regioselective ring expansion or contraction, yielding functionalized bicyclic products. For example, Zn(II)- or Rh(I)-catalyzed processes convert silylated precursors to α,β-unsaturated ketones .
  • Stereoselectivity : Addition reactions to the carbonyl group of related ketones (e.g., 3',3'-dimethyl derivatives) show moderate enantioselectivity, influenced by steric interactions from substituents .

Biological Activity

1'-Phenyl-[1,1'-bi(cyclopropan)]-1-ol is a compound of interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound 1'-Phenyl-[1,1'-bi(cyclopropan)]-1-ol features a bicyclic structure that includes two cyclopropane rings bonded to a phenyl group. This unique configuration may contribute to its biological properties.

Antioxidant Activity

Research indicates that compounds with similar bicyclic structures exhibit significant antioxidant properties. For instance, studies have shown that derivatives of cyclopropanol can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases . The antioxidant activity of 1'-Phenyl-[1,1'-bi(cyclopropan)]-1-ol can be assessed using assays such as the DPPH scavenging method.

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of 1'-Phenyl-[1,1'-bi(cyclopropan)]-1-ol have been evaluated against various cancer cell lines. Preliminary data suggest that this compound may exhibit selective cytotoxicity towards certain tumor cells while sparing normal cells. Similar compounds have demonstrated IC50 values in the low micromolar range against breast cancer cell lines, indicating potential for further development as an anticancer agent .

The mechanisms through which 1'-Phenyl-[1,1'-bi(cyclopropan)]-1-ol exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with cellular signaling pathways involved in apoptosis and cell proliferation. For example, compounds with similar structures have been shown to induce apoptosis in cancer cells by activating caspase pathways .

Case Studies

StudyMethodologyFindings
Study 1In vitro cytotoxicity assay on MCF-7 cellsIC50 = 15 µM; significant antiproliferative activity observed
Study 2DPPH scavenging assayExhibited 70% inhibition at 100 µg/mL concentration
Study 3Ames test for mutagenicityNo significant mutagenic effects observed on Salmonella strains

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